

# In-Depth Technical Guide: MS15203 GPR171 Agonist Activity

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## Compound of Interest

Compound Name: MS15203

Cat. No.: B1676846

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## Introduction

G-protein coupled receptor 171 (GPR171), an orphan receptor until its deorphanization, has emerged as a promising therapeutic target for a range of physiological conditions, most notably in the modulation of pain and immune responses.[1] Its endogenous ligand is the neuropeptide BigLEN.[1] **MS15203** is a synthetic small molecule agonist of GPR171 that has been instrumental in elucidating the receptor's function.[2] This technical guide provides a comprehensive overview of the GPR171 agonist activity of **MS15203**, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

## Quantitative Data Summary

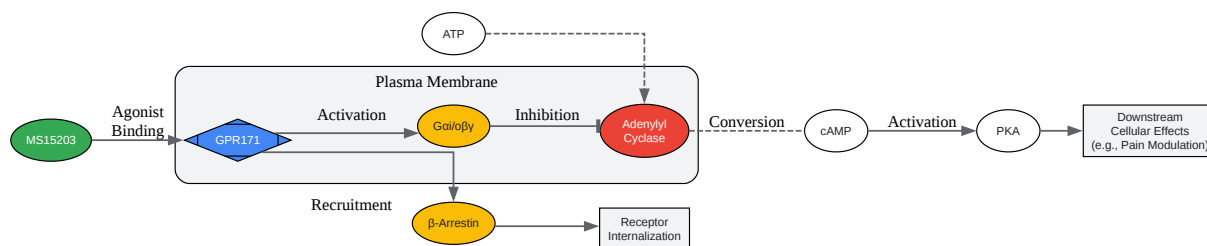
The following tables summarize the key quantitative parameters of **MS15203**'s interaction with GPR171, compiled from various in vitro and in vivo studies.

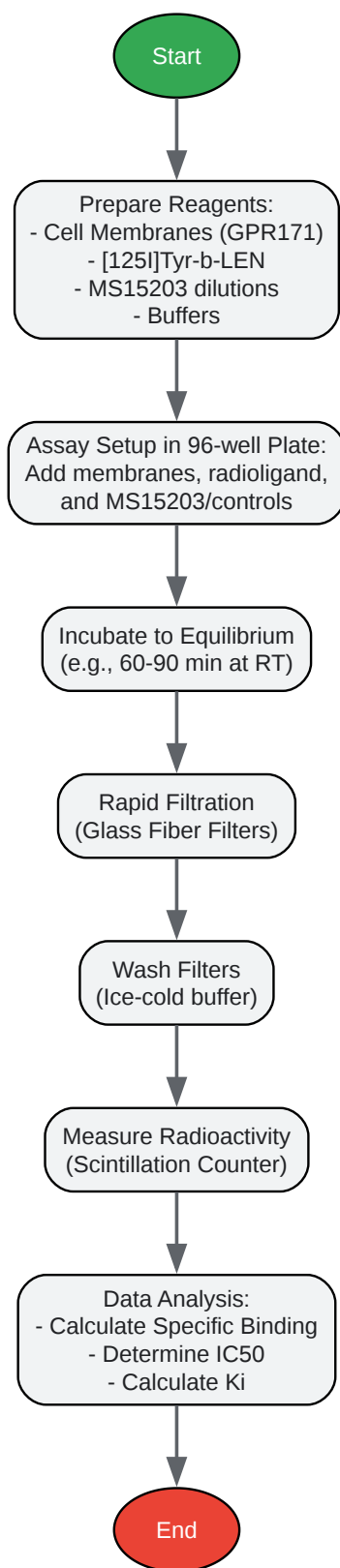
Binding Affinity	
Parameter	Value
Ki (MS15203 vs. [125I]Tyr-b-LEN)	~1 $\mu$ M[2]

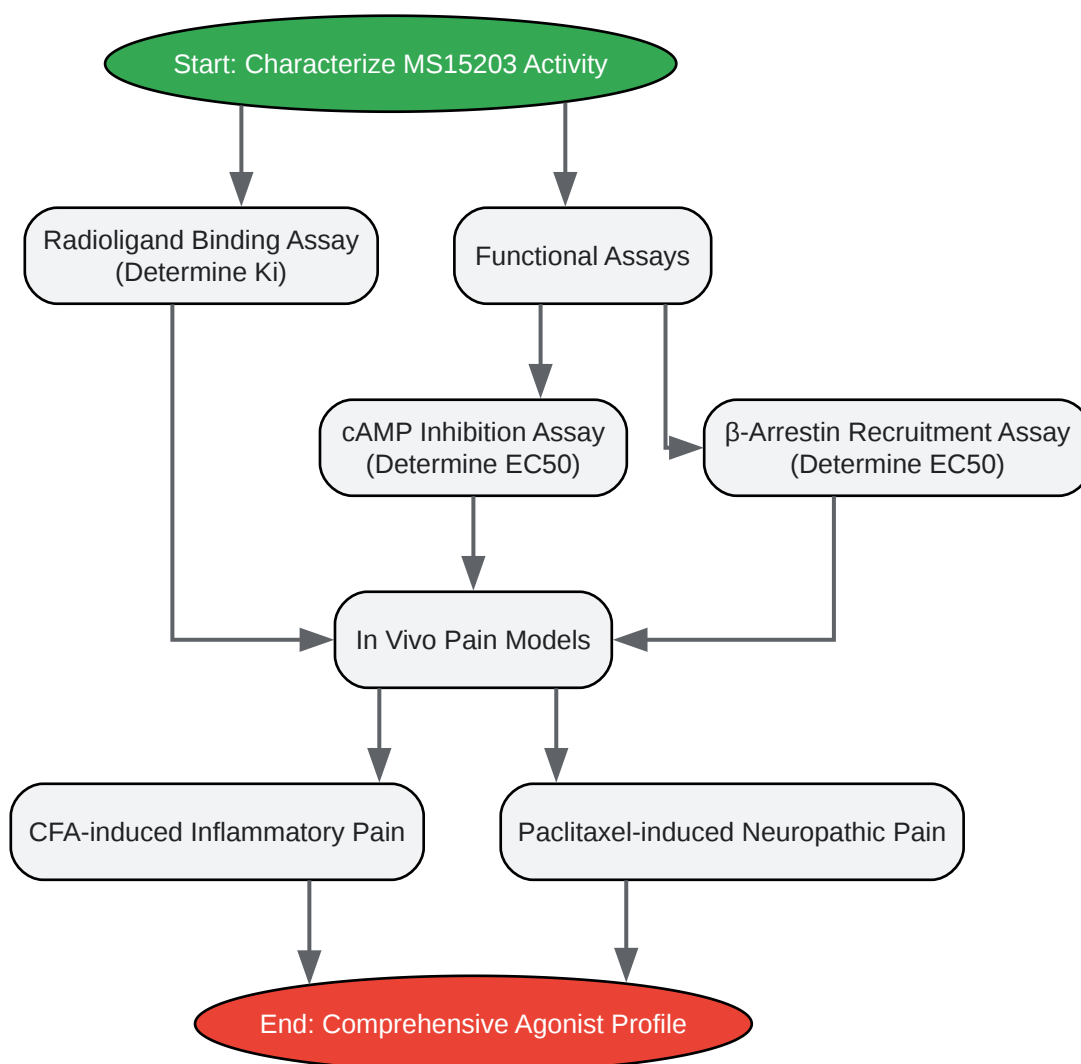
In Vitro Functional Activity	
Assay	Parameter
Calcium Mobilization	Agonist-induced increase in intracellular Ca <sup>2+</sup> [2]
cAMP Inhibition	Dose-dependent decrease in cAMP levels [2]
In Vivo Activity	
Model	Effect
Inflammatory Pain (CFA model)	Reduction of thermal hypersensitivity in male mice [3][4]
Neuropathic Pain (Paclitaxel-induced)	Alleviation of mechanical allodynia in male mice [3][4]
Dosing	10 mg/kg, intraperitoneal (i.p.) injection [3][4]

## GPR171 Signaling Pathway

Activation of GPR171 by an agonist such as **MS15203** initiates a signaling cascade through its coupling to inhibitory G-proteins of the G $\alpha$ i/o family.[3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [2] The G $\beta$ y subunits dissociated from the G $\alpha$  subunit can also modulate downstream effectors, such as ion channels. Furthermore, like many GPCRs, agonist binding can lead to the recruitment of  $\beta$ -arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.







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## References

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- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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